molecular formula C14H14O3 B3066006 4-(2-Phenoxyethoxy)phenol CAS No. 67824-68-4

4-(2-Phenoxyethoxy)phenol

Cat. No. B3066006
CAS RN: 67824-68-4
M. Wt: 230.26 g/mol
InChI Key: BKIMVCUPWPSYNU-UHFFFAOYSA-N
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Description

“4-(2-Phenoxyethoxy)phenol” is a type of phenolic compound . Phenolic compounds are important in various industries due to their antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects .


Synthesis Analysis

The synthesis of phenolic compounds like “4-(2-Phenoxyethoxy)phenol” can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .


Chemical Reactions Analysis

Phenols, including “4-(2-Phenoxyethoxy)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .

Safety And Hazards

The safety data sheet for a similar compound, “4-(2-Methoxyethyl)phenol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-phenoxyethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMVCUPWPSYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603804
Record name 4-(2-Phenoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxyethoxy)phenol

CAS RN

67824-68-4
Record name 4-(2-Phenoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of water were added 40 g of hydroquinone, 20 g of β-bromophenetole and 6 g of potassium hydroxide and the mixture was subjected to reaction at 80° C. for about 2 hours. The solid precipitated was filtered and washed with warm water. The unreacted materials were extracted with alkali for removal. The remaining insoluble solids were removed by filtration and the filtrate was neutralized with hydrochloric acid. The solid precipited was filtered, washed with water and recrystallized from ethyl alcohol, giving 1-(4-hydroxyphenoxy)-2-phenoxy ethane in a yield of 85%. M.p. 156° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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